CNS-Favorable Lipophilicity vs. 4-Iodo-1H-pyrazole Ethanamine Comparator
2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine exhibits a calculated logP (cLogP) of 3.17, falling within the established CNS-favorable range (logP 1–4). In contrast, 2-(4-iodo-1H-pyrazol-1-yl)ethan-1-amine (CAS 1221715-56-5) has a predicted logP of approximately 1.0–1.7, which may limit passive blood-brain barrier penetration [1][2]. The 3-phenyl and 5-methyl substituents on the target compound increase lipophilicity by approximately 1.5–2.2 log units relative to the des-phenyl, des-methyl analog, while maintaining CNS compliance (cLogP < 4).
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.17 |
| Comparator Or Baseline | 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine (CAS 1221715-56-5): cLogP ≈ 1.0–1.7 |
| Quantified Difference | ΔcLogP ≈ 1.5–2.2 log units (target compound more lipophilic) |
| Conditions | In silico prediction (clogP algorithm); values from independent computational sources (sildrug.ibb.waw.pl, PubChem XLogP3 estimates) |
Why This Matters
A cLogP of 3.17 positions the target compound within the CNS ‘sweet spot’ for passive permeability, whereas the simpler 4-iodopyrazole ethanamine comparator (cLogP ~1.0–1.7) is expected to show lower blood-brain barrier penetration, making compound selection critical for CNS-targeted library synthesis.
- [1] sildrug.ibb.waw.pl. C12H14IN3 calculated properties: cLogP 3.17; tPSA 29.85 Ų; HBA 3; HBD 1. http://sildrug.ibb.waw.pl/ View Source
- [2] ChemicalDetail (cdb.ics.uci.edu). 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine: XLogP 1.7; H-Bond Donors 0; H-Bond Acceptors 1. https://cdb.ics.uci.edu/ View Source
